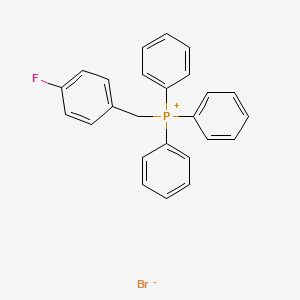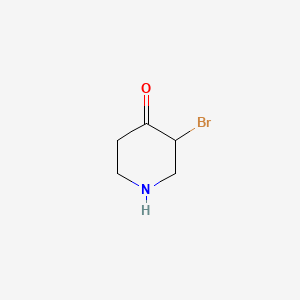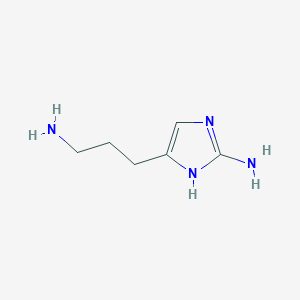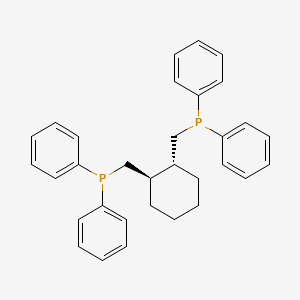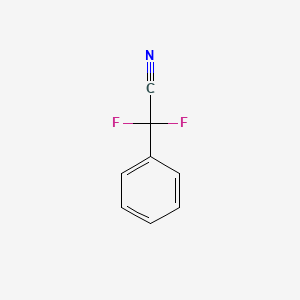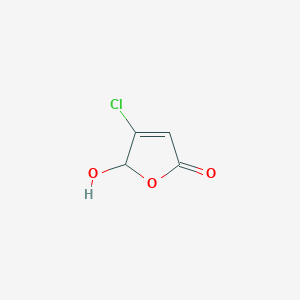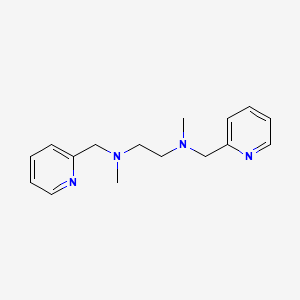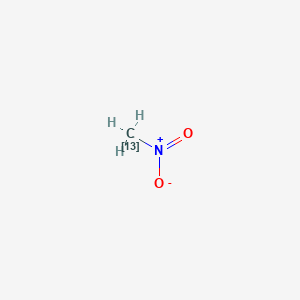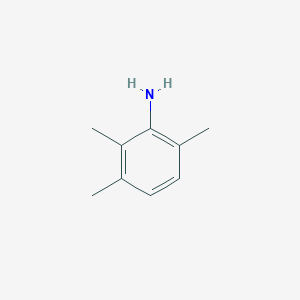
2,3,6-三甲基苯胺
描述
2,3,6-Trimethylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-Trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
偶氮甲碱和金属配合物的合成
2,3,6-三甲基苯胺: 用于合成偶氮甲碱,偶氮甲碱随后用于与锌 (Zn) 等金属形成配合物。 这些配合物的结构和光致发光特性正在研究中,它们在光电子学领域具有潜在的应用 .
有机光电子学
源自2,3,6-三甲基苯胺的金属配合物在有机光电子器件的开发中具有重要意义。 它们用于制造具有高稳定性和效率的发射器,在功耗和颜色亮度方面具有优势 .
催化
涉及2,3,6-三甲基苯胺的偶氮甲碱配合物在催化方面具有应用,特别是在烯烃的环氧化和氧化反应中。 这些催化过程在各种有机化合物的合成中至关重要 .
生物降解聚合物
在聚合物科学领域,2,3,6-三甲基苯胺参与生物降解聚合物的合成。 它用于外消旋丙交酯的开环聚合反应,这对于生产聚丙交酯作为传统聚合物的替代品至关重要 .
染料前体
2,3,6-三甲基苯胺: 作为染料的前体。 它经历各种反应形成化合物,这些化合物在组织化学研究中使用的染料的生产中必不可少 .
配体合成
该化合物在制备大体积配体方面也很重要。 它与其他有机分子反应形成配体,这些配体用于无机化学中的络合反应 .
药物化学
由于其结构特性,2,3,6-三甲基苯胺正在探索其生物活性。 它是合成具有潜在抗菌、抗真菌和抗癌特性的化合物的构建块 .
原生动物杀灭活性
有趣的是,2,3,6-三甲基苯胺的一些衍生物表现出显着的原生动物杀灭活性。 这为寄生虫学研究和开发抗原生动物感染治疗方法开辟了途径 .
属性
IUPAC Name |
2,3,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPFSKGDPKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474750 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-21-1 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)
